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Compound of Interest

Compound Name: 4-Phenylisoxazol-3(2H)-one

Cat. No.: B15206650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics of 4-
Phenylisoxazol-3(2H)-one. Due to the limited availability of direct experimental spectra for this

specific compound in publicly accessible literature, this document presents a predictive

spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including

predicted chemical shifts, absorption frequencies, and fragmentation patterns, serves as a

valuable reference for the identification and characterization of 4-Phenylisoxazol-3(2H)-one in

a laboratory setting. Detailed, generalized experimental protocols for acquiring such

spectroscopic data are also provided.

Introduction
4-Phenylisoxazol-3(2H)-one is a heterocyclic organic compound belonging to the isoxazolone

family. The isoxazole core is a prominent scaffold in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities. A thorough understanding of the spectroscopic

properties of such compounds is fundamental for their synthesis, purification, and structural

elucidation. This guide aims to provide a comprehensive, albeit predictive, spectroscopic

datasheet for 4-Phenylisoxazol-3(2H)-one to aid researchers in its study.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Phenylisoxazol-3(2H)-
one. These predictions are derived from the analysis of structurally similar compounds and

established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4-Phenylisoxazol-3(2H)-one

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~10.0 - 12.0 Singlet (broad) 1H N-H

The broadness is

due to proton

exchange and

hydrogen

bonding.

~7.30 - 7.50 Multiplet 5H Ar-H
Protons of the

phenyl ring.

~4.50 - 5.00 Singlet 1H C4-H

The chemical

shift is influenced

by the adjacent

phenyl and

carbonyl groups.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 4-Phenylisoxazol-3(2H)-one
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Chemical Shift (δ, ppm) Assignment Notes

~170 - 175 C=O (C3)
Carbonyl carbon of the

isoxazolone ring.

~155 - 160 C=N (C5)
Imine-like carbon in the

isoxazole ring.

~130 - 135 Ar-C (Quaternary)
Phenyl carbon attached to the

isoxazole ring.

~128 - 130 Ar-CH Phenyl carbons.

~125 - 128 Ar-CH Phenyl carbons.

~120 - 125 Ar-CH Phenyl carbons.

~80 - 85 C4 Methine carbon at position 4.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Phenylisoxazol-3(2H)-one

Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3000 Broad, Medium N-H stretch

~3100 - 3000 Medium Aromatic C-H stretch

~1720 - 1700 Strong C=O stretch (lactam)

~1610 - 1580 Medium C=N stretch

~1500 - 1400 Medium to Strong Aromatic C=C stretch

~760 and ~700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
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Table 4: Predicted Key Fragmentation Patterns for 4-Phenylisoxazol-3(2H)-one (Electron

Ionization)

m/z Proposed Fragment Notes

161 [M]⁺ Molecular ion peak.

133 [M - CO]⁺
Loss of carbon monoxide from

the carbonyl group.

105 [C₆H₅CO]⁺
Benzoyl cation, a common

fragment for phenyl ketones.

104 [C₇H₆N]⁺

Rearrangement and

fragmentation of the isoxazole

ring.

77 [C₆H₅]⁺ Phenyl cation.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 4-Phenylisoxazol-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to optimize the magnetic field homogeneity.

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR

experiments.
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Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans

are sufficient.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 1024 or more) may be necessary due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both

spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FT-IR) spectrometer.

Record a background spectrum of the empty ATR crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrument Setup (Electron Ionization - EI):

Use a mass spectrometer equipped with an EI source.

Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.

Set the ionization energy to 70 eV.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion
This technical guide provides a foundational, predictive spectroscopic profile for 4-
Phenylisoxazol-3(2H)-one, a compound of interest in medicinal chemistry. The tabulated

NMR, IR, and MS data, although not derived from direct experimental measurement, offer a

robust starting point for researchers aiming to synthesize or identify this molecule. The included

experimental protocols provide a clear methodology for obtaining empirical data, which can

then be compared against the predictions laid out in this document for structural confirmation.

The successful characterization of 4-Phenylisoxazol-3(2H)-one and its analogs is a critical

step in the exploration of their potential therapeutic applications.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylisoxazol-3(2H)-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206650#spectroscopic-data-for-4-phenylisoxazol-
3-2h-one-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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